GSK256066 vs. Roflumilast, Tofimilast, and Cilomilast: PDE4B Enzyme Inhibition Potency
In a direct enzyme inhibition assay, GSK256066 exhibited a PDE4B apparent IC50 of 3.2 pM, which is 122-fold more potent than roflumilast (IC50 390 pM), 500-fold more potent than tofimilast (IC50 1.6 nM), and 23,125-fold more potent than cilomilast (IC50 74 nM) [1]. Steady-state kinetic analysis revealed an IC50 of <0.5 pM, indicating an exceptionally slow off-rate [1].
| Evidence Dimension | PDE4B enzyme inhibition (apparent IC50) |
|---|---|
| Target Compound Data | 3.2 pM |
| Comparator Or Baseline | Roflumilast: 390 pM; Tofimilast: 1.6 nM; Cilomilast: 74 nM |
| Quantified Difference | 122-fold, 500-fold, and 23,125-fold more potent, respectively |
| Conditions | In vitro enzymatic assay using recombinant PDE4B |
Why This Matters
This sub-picomolar potency allows for substantially lower inhaled doses to achieve therapeutic lung concentrations, directly reducing the risk of dose-dependent systemic adverse effects.
- [1] Tralau-Stewart CJ, Williamson RA, Nials AT, et al. GSK256066, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization. J Pharmacol Exp Ther. 2011;337(1):145-154. View Source
